molecular formula C6H12ClNO2 B2600034 1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride CAS No. 2126164-58-5

1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2600034
CAS No.: 2126164-58-5
M. Wt: 165.62
InChI Key: DWIQVKYOPRSIJJ-UHFFFAOYSA-N
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Description

1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of cyclobutane, featuring an amino group and a carboxylic acid group on the same carbon atom, along with a methyl group on the cyclobutane ring. This compound is often used in various scientific research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-methylcyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylcyclobutanone with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-3-methylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-methylcyclobutane-1-carboxylic acid hydrochloride
  • 1-Amino-4-methylcyclobutane-1-carboxylic acid hydrochloride
  • 1-Amino-3-ethylcyclobutane-1-carboxylic acid hydrochloride

Uniqueness

1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride is unique due to the specific positioning of the methyl group on the cyclobutane ring, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-amino-3-methylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIQVKYOPRSIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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